molecular formula C12H14Cl2N2 B8178556 3-(4-Pyridyl)benzylamine dihydrochloride

3-(4-Pyridyl)benzylamine dihydrochloride

Cat. No.: B8178556
M. Wt: 257.16 g/mol
InChI Key: FNHSLLARFULMLI-UHFFFAOYSA-N
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Description

Significance of Aromatic Amine Scaffolds in Molecular Design

Aromatic amine scaffolds are fundamental building blocks in the design and synthesis of functional molecules. Their prevalence stems from their structural rigidity and the diverse chemical functionalities they can possess. In medicinal chemistry, these scaffolds are integral to the structure of numerous therapeutic agents due to their ability to interact with biological targets like enzymes and receptors. researchgate.netresearchgate.net The nitrogen atom and the aromatic ring can participate in various non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition processes.

Beyond pharmaceuticals, aromatic scaffolds are vital in materials science for creating polymers and dyes with specific electronic and optical properties. In organic synthesis, they serve as versatile intermediates, allowing for the construction of complex molecular frameworks. The pyridine (B92270) core, for instance, is a critical component in many FDA-approved drugs and plays a significant role in ligands for transition metals and various organic materials. chemicalbook.com

Role of Pyridine and Benzylamine (B48309) Moieties in Ligand and Molecular Recognition Studies

The power of the pyridyl-benzylamine system lies in the distinct yet complementary properties of its two core components.

The pyridine moiety is a six-membered heteroaromatic ring containing a nitrogen atom. This nitrogen atom imparts unique characteristics: it can act as a hydrogen bond acceptor and a Lewis base, enabling it to coordinate strongly with metal ions. wikipedia.orgresearchgate.net This makes pyridine and its derivatives exceptionally useful as ligands in transition metal complexes, which are widely used in catalysis and materials science. wikipedia.orgresearchgate.net The electronic properties of the pyridine ring can be tuned by adding substituents, which in turn alters the properties of the resulting metal complexes. nih.gov The unique electronic nature and chemical reactivity conferred by the nitrogen atom ensure that molecules containing a pyridine ring hold significant importance in pharmaceutical synthesis and materials science. rsc.org

The benzylamine moiety consists of a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group) connected to an amine. wikipedia.org This structure is a common feature in many natural products and pharmaceutical molecules. Benzylamine itself is a valuable precursor in organic synthesis. wikipedia.org In medicinal chemistry, the benzylamine framework is often part of a pharmacophore that binds to the active sites of enzymes. For example, substituted aryl benzylamines have been designed as potent and selective inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 3, a target in prostate cancer research. nih.gov The flexibility of the benzyl group combined with the reactivity of the amine makes it a versatile component for creating libraries of compounds for drug discovery. researchgate.netnih.gov

Overview of 3-(4-Pyridyl)benzylamine Dihydrochloride (B599025) as a Model Compound for Academic Inquiry

3-(4-Pyridyl)benzylamine dihydrochloride serves as an excellent model compound for exploring the fundamental properties of pyridyl-benzylamine systems. This molecule covalently links a pyridine ring to a benzylamine structure, creating a bifunctional molecule with distinct domains. The meta substitution pattern on the benzyl ring and the connection at the 4-position of the pyridine ring define a specific spatial arrangement between the two aromatic systems.

As a dihydrochloride salt, the compound is typically a stable, crystalline solid that is more soluble in aqueous solutions than its free base form. This is due to the protonation of the two basic nitrogen atoms—the one in the pyridine ring and the primary amine of the benzylamine moiety. This salt form is ideal for academic studies where precise concentrations and stability in solution are required.

In a research context, this compound can be viewed as a versatile building block. The primary amine offers a reactive site for further functionalization, allowing chemists to attach it to larger molecules or surfaces. Simultaneously, the pyridine nitrogen retains its ability to coordinate with metal centers, making the compound a candidate for designing novel ligands for catalysis or functional materials. nih.govnih.gov The defined structure of this compound allows researchers to systematically study how the electronic interplay between the pyridine and benzene rings influences its chemical reactivity, coordination behavior, and potential biological activity.

Table 1: Calculated Chemical Properties of 3-(4-Pyridyl)benzylamine and its Dihydrochloride Salt

Property3-(4-Pyridyl)benzylamine (Free Base)This compound
Molecular Formula C₁₂H₁₂N₂C₁₂H₁₄Cl₂N₂
Molecular Weight 184.24 g/mol 257.16 g/mol
Structure

Note: The data in this table are based on theoretical calculations as specific experimental data for this compound is not widely published in academic literature.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-pyridin-4-ylphenyl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2.2ClH/c13-9-10-2-1-3-12(8-10)11-4-6-14-7-5-11;;/h1-8H,9,13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHSLLARFULMLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=NC=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Characterization Techniques for 3 4 Pyridyl Benzylamine Dihydrochloride

Spectroscopic Analysis for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of 3-(4-Pyridyl)benzylamine dihydrochloride (B599025). Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. For 3-(4-Pyridyl)benzylamine dihydrochloride, both ¹H and ¹³C NMR spectra would provide definitive evidence of its structure. Due to protonation of both the pyridyl and amino nitrogens, the chemical shifts of adjacent protons and carbons are expected to be shifted downfield compared to the free base.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the pyridyl, benzyl (B1604629), and methylene (B1212753) bridge protons. The pyridinium (B92312) protons typically appear at low field (δ > 8.0 ppm) due to the electron-withdrawing effect of the positively charged nitrogen. The benzyl ring protons would appear in the aromatic region (δ 7.0-8.0 ppm), with splitting patterns determined by their substitution. The methylene (-CH₂-) protons, adjacent to the ammonium (B1175870) group, would likely appear as a singlet around δ 4.0-4.5 ppm. mpg.de The ammonium protons (-NH₃⁺) often appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. mpg.de

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data. The carbon atoms of the pyridinium ring are expected to be significantly deshielded. The benzyl carbons would resonate in the typical aromatic region (δ 120-140 ppm). The methylene carbon, bonded to the nitrogen, is expected around δ 40-50 ppm. mpg.de

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound. Predicted values are based on analysis of similar structures such as benzylamine (B48309) hydrochloride and substituted pyridines. mpg.dersc.org

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridinium Protons (α to N)~8.8~150
Pyridinium Protons (β to N)~8.0~125
Benzyl Protons7.4 - 7.8128 - 140
Methylene Protons (-CH₂-)~4.3~45
Ammonium Protons (-NH₃⁺)Broad, variable-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be characterized by vibrations corresponding to the aromatic rings and the ammonium group.

Key expected absorption bands include:

N-H Stretching: A broad and strong absorption band in the region of 2800-3200 cm⁻¹ is characteristic of the N-H stretching vibrations of the ammonium group (-NH₃⁺). nist.gov

Aromatic C-H Stretching: Sharp peaks typically appear just above 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the ammonium group is expected around 1600-1500 cm⁻¹. nist.gov

Aromatic C=C and C=N Stretching: A series of medium to strong bands between 1650 cm⁻¹ and 1400 cm⁻¹ correspond to the ring stretching vibrations of both the benzene (B151609) and pyridinium rings. pw.edu.pl The formation of the pyridinium salt is known to cause changes in these bands compared to free pyridine (B92270). pw.edu.pl

C-N Stretching: This vibration is expected in the 1250-1020 cm⁻¹ region. researchgate.net

Interactive Table 2: Expected Characteristic FTIR Absorption Bands for this compound. Frequencies are based on data for benzylamine hydrochloride and pyridine hydrochloride. nist.govnist.gov

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H StretchBenzylammonium (-NH₃⁺)2800 - 3200Strong, Broad
C-H StretchAromatic (Pyridinium, Benzyl)3000 - 3150Medium, Sharp
C=C, C=N Ring StretchPyridinium Ring~1630, ~1540Medium to Strong
N-H Bend (Scissoring)Benzylammonium (-NH₃⁺)1500 - 1600Medium
C=C Ring StretchBenzyl Ring1450 - 1500Medium

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of its molecular weight and formula. For this compound, the analysis would focus on the cation, [3-(4-Pyridyl)benzylamine+H]⁺.

Fragmentation Pattern: In tandem mass spectrometry (MS/MS), the protonated molecule would likely undergo characteristic fragmentation. A primary fragmentation pathway for protonated benzylamines is the cleavage of the benzylic C-N bond. nih.govnih.govresearchgate.net This would lead to two major fragment ions:

A benzyl cation or a tropylium (B1234903) ion at m/z 91. researchgate.net

A pyridyl-substituted fragment resulting from the loss of ammonia (B1221849) or the benzyl group. nih.gov

The loss of ammonia (NH₃) from the protonated parent ion is also a common fragmentation pathway for primary amines. nih.govlibretexts.org

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the parent ion with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental composition, confirming the molecular formula of the cation as C₁₂H₁₃N₂ (for [M+H]⁺).

X-ray Crystallographic Studies of Pyridyl-Amine Dihydrochloride Salts

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise data on bond lengths, bond angles, and the packing of molecules in the crystal lattice, which is governed by intermolecular forces.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) analysis of a suitable crystal of this compound would reveal its precise solid-state structure. The analysis would confirm the protonation sites at both the pyridine nitrogen and the exocyclic amino group. The resulting data would include the unit cell parameters (a, b, c, α, β, γ) and the space group, which describes the symmetry of the crystal. For related amine hydrochloride salts, crystal systems such as monoclinic or triclinic are common. researchgate.net

The structural solution would provide exact bond lengths and angles. For instance, in the pyridinium ring, the C-N bond lengths are expected to be slightly longer, and the internal C-N-C bond angle slightly larger than in neutral pyridine. The geometry around the benzylammonium nitrogen atom would be tetrahedral, consistent with sp³ hybridization. researchgate.net

Analysis of Hydrogen Bonding Networks and Supramolecular Assembly in Crystalline Structures

The primary and strongest hydrogen bonds would be of the N⁺-H···Cl⁻ type. Both the pyridinium (N⁺-H) and the benzylammonium (N⁺-H₃) groups act as hydrogen bond donors, while the chloride ions (Cl⁻) act as acceptors. This often results in the formation of robust, charge-assisted hydrogen bonds that link the cations and anions into intricate one-, two-, or three-dimensional networks. nih.govresearchgate.net

In addition to these primary interactions, weaker non-covalent interactions can also play a significant role in stabilizing the crystal structure. These may include:

C-H···Cl⁻ interactions: Aromatic and methylene C-H groups can act as weak hydrogen bond donors to the chloride ions.

π-π stacking: Face-to-face or offset stacking interactions may occur between the aromatic pyridinium and benzyl rings of adjacent molecules. rsc.org

C-H···π interactions: The hydrogen atoms of one molecule can interact with the electron-rich π-system of an aromatic ring on a neighboring molecule.

The interplay of these strong and weak interactions governs the formation of specific supramolecular synthons, which are recognizable and recurring patterns of intermolecular interactions that build up the extended crystalline solid. rsc.orgnih.govmdpi.com

Chromatographic Methods for Purity Assessment and Quantification

Chromatography is a cornerstone of analytical chemistry in the pharmaceutical industry, allowing for the separation of a compound from its impurities, degradation products, and other matrix components. For this compound, several chromatographic techniques, particularly when coupled with mass spectrometry, offer robust and reliable analytical solutions.

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the purity assessment and quantification of non-volatile, polar organic molecules like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this compound.

In a typical RP-HPLC method, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. nih.gov The separation is based on the differential partitioning of the analyte and its impurities between the two phases. For a basic compound like 3-(4-Pyridyl)benzylamine, controlling the pH of the mobile phase is crucial to ensure good peak shape and retention. This is often achieved by using a buffer or an acidic modifier like formic or sulfuric acid in the aqueous-organic mobile phase. rsc.orgsielc.com The presence of two aromatic rings (benzene and pyridine) allows for sensitive detection using a UV detector. nih.govsielc.com

Method validation is performed according to ICH guidelines to ensure the method is suitable for its intended purpose. researchgate.net This involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness. nih.gov The linearity of the method is typically established across a range of concentrations, with correlation coefficients greater than 0.99 indicating a strong linear relationship between detector response and concentration. nih.govptfarm.pl

ParameterTypical ConditionPurpose
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)Provides separation based on hydrophobicity. nih.gov
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid)Elutes the compound; acid modifier improves peak shape for the amine. rsc.org
Flow Rate 1.0 mL/minControls retention time and separation efficiency. nih.gov
Detection UV at ~254 nmQuantifies the compound based on its UV absorbance from aromatic rings.
Column Temperature 30°CEnsures reproducible retention times. nih.gov

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, this compound is a salt with high polarity and low volatility, making it unsuitable for direct GC/MS analysis. koreascience.kr To overcome this limitation, chemical derivatization is required.

Derivatization converts the polar primary amine group into a less polar, more volatile functional group. koreascience.kr Common derivatization techniques for primary amines include silylation or acylation. koreascience.kr For instance, reacting the amine with a reagent like phthalaldehyde can form a new, stable compound that is amenable to GC analysis. nih.gov This approach not only increases volatility but can also improve chromatographic behavior and detection sensitivity.

Once derivatized, the sample is injected into the GC, where it is separated on a capillary column (e.g., DB-5MS). nih.gov The separated components then enter the mass spectrometer, which acts as a highly specific detector. The MS provides a mass spectrum, or "fingerprint," of the derivatized analyte, allowing for unambiguous identification. For quantification, Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring only specific fragment ions of the target compound. koreascience.kr The method must be validated to demonstrate its suitability for quantifying impurities. nih.gov

ParameterTypical ConditionPurpose
Derivatization Reaction with an acylating or silylating agentIncreases volatility and thermal stability of the analyte. koreascience.kr
Column DB-5MS (30 m × 0.25 mm × 0.25 μm)Provides separation of derivatized analyte from impurities. nih.gov
Carrier Gas Helium at 1.0-1.5 mL/minTransports the sample through the column. koreascience.krnih.gov
Oven Program Temperature ramp (e.g., 120°C to 280°C)Separates compounds based on their boiling points and column interactions. koreascience.kr
Detector Mass Spectrometer (EI, 70 eV)Provides identification based on mass spectrum and quantification (Scan or SIM mode). unibo.it

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This technique is exceptionally powerful for the analysis of pharmaceutical compounds and is often preferred over GC/MS as it typically does not require derivatization. nih.gov

The HPLC front-end separates this compound from related impurities under reversed-phase conditions similar to those described for HPLC-UV. The eluent from the column is then directed to the mass spectrometer. An Electrospray Ionization (ESI) source is ideal for this compound, as the basic nitrogen atoms in the pyridine and amine groups are readily protonated to form a positive ion ([M+H]+). rsc.org

In the tandem mass spectrometer, this protonated molecular ion (the precursor ion) is selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions (product ions). waters.com The specific transition from a precursor ion to a product ion can be monitored using Multiple Reaction Monitoring (MRM). This MRM mode provides outstanding selectivity and sensitivity, allowing for the accurate quantification of the compound even at very low levels, making it ideal for impurity profiling or analysis in complex matrices. nih.govwaters.com The development of such a method enables the detection and quantification of potential impurities with a low limit of quantification (LOQ). nih.gov

ParameterTypical ConditionPurpose
LC System UPLC/HPLC with C18 columnHigh-resolution separation of analyte and impurities. rsc.org
Ionization Source Electrospray Ionization (ESI), Positive ModeGenerates protonated molecular ions ([M+H]+) suitable for MS analysis.
Mass Analyzer Triple Quadrupole (QqQ) or OrbitrapAllows for MS/MS experiments for structural confirmation and quantification. amazonaws.com
Scan Mode Multiple Reaction Monitoring (MRM)Provides highly selective and sensitive quantification by monitoring specific precursor-to-product ion transitions. waters.com
Validation ICH guidelinesEnsures method is accurate, precise, and reliable for its intended use. nih.gov

Computational Chemistry and Molecular Modeling of 3 4 Pyridyl Benzylamine Dihydrochloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations can predict a wide range of properties, from molecular structures to reactivity, by approximating the electron density of a system.

The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A large energy gap generally implies high stability and low reactivity.

For 3-(4-Pyridyl)benzylamine dihydrochloride (B599025), the HOMO is expected to be localized primarily on the benzylamine (B48309) portion, which is more electron-rich, while the LUMO would likely be centered on the pyridyl ring, a relatively electron-deficient system. The protonation of the nitrogen atoms in the dihydrochloride form would significantly lower the energy of the molecular orbitals. Theoretical calculations for similar pyridine (B92270) derivatives often show HOMO-LUMO gaps in the range of 4-6 eV, suggesting considerable kinetic stability. nih.govmdpi.comresearchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for 3-(4-Pyridyl)benzylamine Dihydrochloride (Note: This data is illustrative and based on typical values for similar compounds.)

ParameterEnergy (eV)
HOMO Energy-8.5
LUMO Energy-2.0
Energy Gap (ΔE) 6.5

DFT calculations are widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This process involves finding the minimum energy conformation on the potential energy surface. The calculations provide precise bond lengths, bond angles, and dihedral angles that define the molecular structure. For this compound, the geometry would be influenced by the steric and electronic effects of the benzyl (B1604629) and pyridyl rings, as well as the electrostatic interactions from the dihydrochloride salt form.

Once the optimized geometry is found, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the peaks observed in an infrared (IR) spectrum. This allows for a direct comparison between theoretical and experimental spectroscopic data, aiding in the structural confirmation of the compound.

Table 2: Selected Hypothetical Optimized Geometrical Parameters for this compound (Note: This data is illustrative.)

ParameterBond Length (Å)Bond Angle (°)
C-C (Aromatic)1.39 - 1.41119 - 121
C-N (Pyridine)1.33 - 1.35118 - 122
C-CH21.51-
CH2-NH21.48-
C-C-H (Aromatic)-119 - 121
C-N-C (Pyridine)-117

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, play a crucial role in the supramolecular chemistry and crystal packing of molecules. NCI analysis, often visualized through plots derived from the electron density, can identify the regions and nature of these interactions. In the solid state of this compound, significant hydrogen bonding involving the amine and pyridinium (B92312) protons with the chloride anions would be expected, governing the crystal lattice structure.

Quantum chemical parameters derived from DFT calculations, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), provide further insights into the molecule's reactivity. These parameters are calculated from the HOMO and LUMO energies and help to quantify the concepts of chemical potential and reactivity.

Table 3: Hypothetical Quantum Chemical Parameters for this compound (Note: This data is illustrative.)

ParameterValue (eV)
Electronegativity (χ)5.25
Chemical Hardness (η)3.25
Global Electrophilicity Index (ω)4.24

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a time-resolved picture of molecular motion, offering insights into the dynamic behavior and conformational landscape of a molecule. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing how the molecule explores different conformations and interacts with its environment.

The two aromatic rings in 3-(4-Pyridyl)benzylamine are connected by a flexible methylene (B1212753) amine linker, allowing for a range of possible conformations. MD simulations can explore the potential energy surface to identify low-energy, stable conformations and the energy barriers between them. This analysis is crucial for understanding how the molecule might adapt its shape, for instance, when binding to a biological target. The simulations would likely reveal the preferred dihedral angles between the benzyl and pyridyl rings, which would be influenced by a balance of steric hindrance and potential intramolecular interactions.

MD simulations are particularly powerful for studying how a molecule interacts with other molecules, such as solvent molecules or a biological receptor. For this compound, simulations in an aqueous environment could reveal the structure of the hydration shell and the nature of the hydrogen bonding network with water molecules. If a potential binding target is known, MD simulations can be used to model the binding process, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts) that stabilize the complex, and estimate the binding free energy. This information is invaluable in fields like drug discovery for understanding the mechanism of action.

Coordination Chemistry and Metal Organic Framework Mof Applications

3-(4-Pyridyl)benzylamine Dihydrochloride (B599025) as a Ligand in Metal Complexation

3-(4-Pyridyl)benzylamine dihydrochloride, upon deprotonation, acts as a versatile ligand in metal complexation. The neutral form, 3-(4-pyridyl)benzylamine, possesses two primary coordination sites: the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the amine group. This dual functionality allows it to act as a bridging ligand, connecting metal centers to form extended structures. The pyridyl group, a common N-donor in coordination chemistry, readily coordinates to a variety of metal ions. rsc.orgnih.gov Simultaneously, the benzylamine (B48309) group can also participate in coordination, offering a flexible linkage that can influence the final geometry of the metal complex.

The synthesis of metal complexes with ligands containing pyridyl and amine functionalities often involves the in-situ deprotonation of the ligand's salt form during the solvothermal or hydrothermal reaction with a metal salt. rsc.org The presence of different metal ions, counter-anions, and solvent systems can lead to a variety of coordination modes and, consequently, a diverse range of structural topologies. rsc.orgrsc.org While specific studies on the complexation of 3-(4-Pyridyl)benzylamine are not extensively documented in the reviewed literature, the behavior of analogous pyridyl-amine ligands provides significant insight into its potential coordination chemistry. For instance, ligands like N,N,4-tris(pyridin-2-ylmethyl)aniline have been shown to form discrete complexes, dimers, and 1D coordination polymers with various transition metals, highlighting the structural flexibility afforded by the pyridyl-amine combination. rsc.org

Design and Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs) Utilizing Pyridyl-Benzylamine Linkers

The rational design and synthesis of coordination polymers and MOFs rely on the judicious selection of organic linkers and metal nodes to achieve desired network topologies and properties. Pyridyl-benzylamine linkers, such as 3-(4-pyridyl)benzylamine, are attractive candidates for constructing these materials due to their ability to bridge metal centers and introduce specific functionalities within the framework.

The synthesis of these materials typically involves solvothermal or hydrothermal methods, where the organic linker and a metal salt are heated in a suitable solvent. rsc.orguniven.ac.za The self-assembly process is governed by the coordination preferences of the metal ion and the geometric constraints of the organic linker. The flexibility of the benzylamine group in pyridyl-benzylamine linkers can allow for different conformational orientations, leading to a variety of structural outcomes.

Structural Architectures of MOFs with Multi-Nitrogen Linkers

MOFs constructed from multi-nitrogen linkers, including those with pyridyl and amine groups, exhibit a wide array of structural architectures. These can range from one-dimensional (1D) chains and two-dimensional (2D) layers to complex three-dimensional (3D) frameworks. rsc.orgrsc.org The final topology is influenced by several factors, including the coordination number and geometry of the metal ion, the connectivity of the linker, and the presence of auxiliary ligands or structure-directing agents. rsc.org

Role of Organic Linkers in MOF Topology and Porosity

The organic linker is a key determinant of both the topology and porosity of a MOF. The length, rigidity, and functionality of the linker directly impact the size and shape of the pores within the framework. Linkers with pyridyl-amine functionalities can influence the framework's properties in several ways. The pyridyl group provides a well-defined coordination vector, while the flexible benzylamine portion can adapt to different coordination environments, potentially leading to framework flexibility or "breathing" behavior in response to external stimuli.

The presence of amine groups within the pores of a MOF can significantly enhance its properties. These functional groups can act as basic sites, increasing the affinity of the MOF for acidic guest molecules such as carbon dioxide. acs.org This has been demonstrated in amine-functionalized MOFs, which show improved CO2 uptake and selectivity. acs.org Furthermore, the amine groups can be post-synthetically modified to introduce other functionalities, further tailoring the properties of the material. acs.org The porosity of MOFs with pyridyl-amine linkers can be tuned by varying the length and substitution pattern of the linker, allowing for the design of materials with specific pore sizes for applications in gas storage and separation.

Catalytic Applications of Metal Complexes and MOFs Incorporating Pyridyl-Amine Moieties

The incorporation of pyridyl-amine moieties into metal complexes and MOFs can impart catalytic activity. The pyridyl group can act as a Lewis basic site, while the amine group can also participate in catalytic cycles, for instance, through hydrogen bonding or by acting as a Brønsted base. acs.orgnih.gov MOFs, with their high surface area and well-defined active sites, are particularly promising as heterogeneous catalysts.

MOFs containing pyridyl functionalities have been shown to be effective catalysts for various organic transformations. For example, a pyridyl-decorated MOF-505 analogue has been utilized for the cyanosilylation of aldehydes. nih.gov The exposed Lewis basic pyridyl sites and unsaturated metal centers work synergistically to facilitate the reaction. nih.gov Similarly, MOFs functionalized with amine groups have demonstrated catalytic activity in reactions such as the Knoevenagel condensation. scilit.com

Supramolecular Assembly and Self Organization Principles

Hydrogen Bonding Interactions in Solid-State Architectures

Hydrogen bonds are the cornerstone of the supramolecular assembly of 3-(4-Pyridyl)benzylamine dihydrochloride (B599025). The protonated aminic nitrogen and the pyridinium (B92312) nitrogen act as potent hydrogen bond donors, while the chloride anions serve as primary acceptors. This arrangement facilitates a network of charge-assisted hydrogen bonds, which are significantly stronger than conventional hydrogen bonds.

π-π Stacking Interactions and Aromatic Stacking

Complementing the extensive hydrogen-bonding network are the π-π stacking interactions between the aromatic rings of adjacent molecules. The phenyl and pyridyl rings, being electron-rich systems, tend to stack in a parallel-displaced or T-shaped arrangement to minimize electrostatic repulsion and maximize attractive van der Waals forces.

Role of the Dihydrochloride Moiety in Directed Assembly

The dihydrochloride component of the compound is not a passive spectator in the supramolecular assembly; it is an active director. The two chloride anions play a multifaceted role. Firstly, as mentioned, they are key participants in the hydrogen-bonding network, acting as hubs that connect multiple organic cations.

Structure Molecular Recognition Relationship Studies for 3 4 Pyridyl Benzylamine Analogues

Influence of Pyridyl Nitrogen Position on Molecular Interactions

In a study of pyridylpiperazines, the location of the pyridyl nitrogen was found to dictate receptor selectivity. Analogues with the nitrogen at the 3- and 4-positions of the pyridine (B92270) ring showed a preference for σ₁ receptors, whereas the (2-pyridyl)piperazines favored σ₂ receptors. bohrium.com This demonstrates that the nitrogen's placement directly influences the ligand's ability to interact with the specific amino acid residues that define the pharmacophore of each receptor subtype. bohrium.com

Similarly, research on Schiff bases containing a pyridine moiety highlighted the influence of the nitrogen's position on antibacterial activity. A derivative with the pyridyl nitrogen at the 4-position demonstrated effective inhibition against S. aureus, while the corresponding 3-pyridyl analogue was more effective against E. coli. unina.itcolumbia.edu This specificity suggests that the nitrogen's position affects interactions with different key enzymes in these bacteria, namely S. aureus GyraseB and E. coli MurB. unina.itcolumbia.edu

Further evidence comes from a study on coumarin-based N-benzyl pyridinium (B92312) derivatives as acetylcholinesterase (AChE) inhibitors. The investigation revealed that the 3-pyridinium series of compounds was generally more effective in inhibiting AChE than the 4-pyridinium series. ut.ac.ir Docking studies indicated that the 3-pyridinium derivatives had more favorable interactions within the active site of the cholinesterase receptor, underscoring the role of the nitrogen's position in optimizing molecular binding. ut.ac.ir

Table 1: Influence of Pyridyl Nitrogen Position on Receptor Affinity for Phenylalkylpiperazinepyridines

Compound Pyridyl Position Linker σ₁ Receptor Kᵢ (nM) σ₂ Receptor Kᵢ (nM) Selectivity (σ₁ vs σ₂)
1 4 Phenylpropyl 12 ± 2 110 ± 20 9.2
2 4 Phenylbutyl 10 ± 1 160 ± 40 16.0
3 3 Phenylpropyl 5.0 ± 0.9 120 ± 20 24.0
4 3 Phenylbutyl 19 ± 2 270 ± 50 14.2
5 2 Phenylpropyl 40 ± 10 18 ± 3 0.45
6 2 Phenylbutyl 160 ± 20 120 ± 20 0.75

Data sourced from a study on pyridylpiperazine sigma ligands. bohrium.com

Impact of Benzyl (B1604629) Linker Modifications on Recognition Profiles

The benzyl linker in pyridylbenzylamine analogues is not merely a spacer; its length, flexibility, and composition are crucial for orienting the key pharmacophoric elements—the pyridyl and benzyl rings—for optimal interaction with a target. Modifications to this linker can significantly alter the compound's recognition profile.

In a series of polyfunctionalized pyridines designed as potential agents for neurological disorders, the length of the linker between a 1-benzylpiperidine (B1218667) moiety and the pyridine ring played a critical role in σ₁ receptor affinity. An increase in the linker length from an amino group (n=0) to an ethylamino (n=2), propylamino (n=3), and butylamino (n=4) group resulted in progressively higher affinity for the hσ₁R receptor. nih.gov This suggests that a longer linker allows the molecule to adopt a conformation that better fits the binding site. nih.gov

Studies on methoxy-naphthyl-linked N-benzyl pyridinium styryls as cholinesterase inhibitors also highlight the importance of the linker and benzyl group. In these analogues, replacing a central vinyl-pyridinyl unit with a more flexible piperidinyl unit, without changing the linker length, led to a significant reduction in cholinesterase inhibition. acs.org Furthermore, substitutions on the benzyl ring itself were found to be critical. The presence of a chloro group at the 2-position and a fluoro group at the 4-position of the benzyl ring was vital for achieving dual inhibitory potency against both AChE and butyrylcholinesterase (BChE). acs.orgsemanticscholar.org

Table 2: Effect of Linker Length on σ₁ Receptor Affinity for Polyfunctionalized Pyridines

Compound Linker (n) Kᵢ (hσ₁R) (nM)
1 0 (amino) 29.2
2 2 (ethylamino) 7.57 ± 0.59
3 3 (propylamino) 2.97 ± 0.22
4 4 (butylamino) 3.97 ± 0.66

Data from a study on 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles. nih.gov

Conformational Restriction and Substituent Effects on Molecular Binding

Controlling the conformational freedom of a molecule is a powerful strategy in medicinal chemistry to enhance binding affinity and selectivity. By introducing structural constraints, a molecule can be pre-organized into its bioactive conformation, reducing the entropic penalty upon binding to its target.

Conformational restriction can be achieved by incorporating flexible bonds into a ring system. For example, in a series of pyrrolo[3,2-d]pyrimidines, a conformationally restricted analogue, where a flexible bond was incorporated into a 1,2,3,4-tetrahydroquinoline (B108954) ring, was found to be five times more potent in a microtubule depolymerization assay and more than twice as potent against cancer cells compared to its more flexible parent compound. nih.gov This enhancement in potency is attributed to the rigid structure favoring a bioactive conformation for molecular recognition. nih.gov

Substituent effects on the benzyl portion of the molecule also play a pivotal role. The nature of the substituent, whether it is electron-donating or electron-withdrawing, and its position on the ring can influence binding. In the development of N-benzyl-2-phenylpyrimidin-4-amine derivatives, substitution at the 4-position of the benzylamine (B48309) with a phenyl ring was well-tolerated. unina.it Furthermore, introducing a 4-pyridine or a 3-pyridine group at this position led to compounds with potencies approaching 1 μM. unina.it

In a different class of compounds, 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione analogues, which are inhibitors of aromatase, the addition of alkyl substituents at different positions had a significant impact on inhibitory activity. The inhibitory potency was maximized in two different series of analogues when an octyl group was introduced. The 3-octyl and 1-octyl derivatives showed highly competitive inhibition with Kᵢ values of 0.09 µM and 0.12 µM, respectively, demonstrating a clear structure-activity relationship related to the size and position of the alkyl substituent.

Table 3: Aromatase Inhibition by 3-Alkyl-3-(4-pyridyl)-piperidine-2,6-dione Analogues

Compound 3-Alkyl Substituent Kᵢ (µM)
6 Methyl 3.2
7 Ethyl 1.1
8 Propyl 0.45
9 Butyl 0.25
10 Pentyl 0.18
11 Hexyl 0.12
12 Octyl 0.09
13 Decyl 0.11

Data represents competitive inhibition with testosterone (B1683101) as the substrate.

Insufficient Data to Generate a Focused Article on 3-(4-Pyridyl)benzylamine dihydrochloride (B599025)

The planned article was to be structured around the following core outline:

Chemical Reactivity and Functionalization8.1. Nucleophilic and Electrophilic Reactivity of the Pyridyl and Amine Groups8.2. Derivatization Strategies for Chemical Modification8.3. Investigation of Reaction Mechanisms

Extensive searches were conducted to populate these sections with scientifically accurate and detailed information, including the creation of data tables as requested. However, the search results consistently provided general information on analogous compounds rather than on 3-(4-Pyridyl)benzylamine dihydrochloride (B599025) itself.

For instance, information was found on:

Electrophilic substitution of pyridine (B92270) , which generally occurs at the 3-position due to the electron-withdrawing nature of the nitrogen atom. researchgate.netyoutube.comacsgcipr.orgquora.com

Nucleophilic substitution reactions involving benzylamines , including their use in SN2 reactions with alkyl halides. beilstein-journals.orgmdpi.com

N-acylation and N-alkylation of amines , which are standard methods for functionalizing the amino group. nih.gov

Palladium-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig amination for forming C-N bonds and the Suzuki-Miyaura coupling for C-C bond formation. These are powerful derivatization strategies for both aryl (pyridyl) and amine functionalities. acsgcipr.orgwikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com

Despite the relevance of these general reaction types, the absence of published studies applying these methods directly to 3-(4-Pyridyl)benzylamine dihydrochloride prevents a scientifically rigorous and focused discussion as mandated by the user instructions. The creation of detailed data tables with specific reaction conditions, yields, and product characterization for this compound is not possible without such primary sources.

To adhere to the strict quality and accuracy requirements of the request—focusing solely on this compound and providing detailed research findings—it is not feasible to generate the article at this time. Proceeding with the available general information would necessitate extrapolation and assumptions that could lead to an inaccurate and misleading representation of the compound's specific chemical behavior.

A table of the chemical compounds that would have been discussed in a broader context is provided below.

Conclusions and Future Perspectives

Summary of Key Research Findings and Methodological Advancements

Direct experimental research findings on 3-(4-Pyridyl)benzylamine dihydrochloride (B599025) are not extensively documented. However, the synthesis of related pyridyl-substituted benzylamines has been approached through various established organic chemistry methodologies. A plausible synthetic route for the parent amine, 3-(4-Pyridyl)benzylamine, could involve the reduction of a corresponding imine or nitrile, or the amination of a benzyl (B1604629) halide. For instance, the reaction of 3-(4-pyridyl)benzaldehyde with an ammonia (B1221849) source followed by reduction would yield the desired benzylamine (B48309). Another approach could be the reduction of 3-(4-pyridyl)benzonitrile. The subsequent treatment with hydrochloric acid would then form the dihydrochloride salt.

Methodological advancements in related fields offer powerful tools for characterizing such a compound. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy would be crucial for structural elucidation. nih.gov X-ray crystallography could provide definitive information on its solid-state structure, including bond lengths, angles, and intermolecular interactions. acs.org

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the geometric, electronic, and spectroscopic properties of molecules. nih.gov Such studies on 3-(4-Pyridyl)benzylamine could offer insights into its molecular orbitals, electrostatic potential, and vibrational frequencies, complementing experimental data. nih.gov

Unexplored Avenues in the Fundamental Chemistry of 3-(4-Pyridyl)benzylamine Dihydrochloride

Key areas for fundamental research include:

Coordination Chemistry: The pyridyl nitrogen and the benzylamine nitrogen can both act as ligands for metal ions. The synthesis and characterization of coordination complexes with various transition metals could lead to novel catalysts or materials with interesting magnetic or optical properties.

Supramolecular Chemistry: The aromatic rings and the potential for hydrogen bonding from the ammonium (B1175870) groups make this molecule a candidate for forming supramolecular assemblies. Studies on its self-assembly in different solvents and its ability to form host-guest complexes would be enlightening.

Reaction Mechanisms: Detailed mechanistic studies of its potential reactions, such as N-alkylation, N-acylation, and reactions involving the aromatic rings, are needed. Understanding these mechanisms is crucial for its application as a synthetic building block.

A summary of potential research areas in the fundamental chemistry of this compound is presented in the table below.

Research AreaFocus of InvestigationPotential Outcomes
Coordination Chemistry Synthesis and characterization of metal complexes.Novel catalysts, magnetic materials, optical materials.
Supramolecular Chemistry Self-assembly studies, host-guest complex formation.New materials with tailored architectures, sensors.
Reaction Mechanisms N-alkylation, N-acylation, aromatic substitution reactions.Understanding of reactivity for synthetic applications.

Potential for Further Development in Advanced Material Science and Computational Design

The unique combination of a rigid aromatic backbone and functional amine and pyridyl groups suggests significant potential for this compound in advanced material science.

Polymer Chemistry: The diamine nature of the parent compound, 3-(4-Pyridyl)benzylamine, makes it a potential monomer for the synthesis of polyamides, polyimides, or other condensation polymers. The incorporation of the pyridyl group into the polymer backbone could impart desirable properties such as improved thermal stability, altered solubility, and the ability to coordinate metal ions.

Organic Electronics: Pyridine-containing compounds are often explored for applications in organic light-emitting diodes (OLEDs) and other electronic devices due to their electron-transporting properties. The benzylamine framework could be modified to tune the electronic properties of the molecule for such applications.

Corrosion Inhibition: Benzylamine and its derivatives have been investigated as corrosion inhibitors for various metals. chemicalbook.com The presence of the nitrogen atoms and the aromatic ring in 3-(4-Pyridyl)benzylamine could allow it to adsorb onto metal surfaces and protect them from corrosive environments.

Computational design will be instrumental in guiding the future development of materials based on this compound. nih.gov Molecular modeling can be used to:

Predict the properties of polymers derived from this monomer.

Design derivatives with optimized electronic properties for specific applications.

Simulate the interaction of the molecule with metal surfaces to understand its potential as a corrosion inhibitor.

The table below outlines potential applications and the role of computational design.

Application AreaSpecific UseRole of Computational Design
Polymer Chemistry Monomer for high-performance polymers.Predict polymer properties, design new monomers.
Organic Electronics Electron-transporting materials in OLEDs.Design derivatives with tailored electronic properties.
Corrosion Inhibition Corrosion inhibitor for metals.Simulate molecule-surface interactions.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(4-Pyridyl)benzylamine dihydrochloride, and what purity validation techniques are essential?

  • Synthesis : A common approach involves nucleophilic substitution or coupling reactions between pyridine derivatives and benzylamine precursors under alkaline conditions, followed by dihydrochloride salt formation using HCl . Multi-step syntheses may require protecting groups to prevent side reactions.
  • Purity Validation :

  • HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98%).
  • NMR : Confirm structural integrity via 1^1H and 13^13C NMR, comparing peaks to reference spectra of analogous compounds .
  • Elemental Analysis : Verify stoichiometry (e.g., C, H, N, Cl content) .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store in airtight containers under inert gas (N2_2/Ar) at –20°C to prevent hygroscopic degradation .
  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Dispose of waste via approved chemical disposal protocols .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Address twinning or disordered regions by collecting high-resolution data (≤1.0 Å) .
  • Mass Spectrometry : Employ ESI-MS to confirm molecular weight (e.g., [M+H]+^+ peak) .
  • FT-IR : Identify functional groups (e.g., NH2_2 stretching at ~3300 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses of this compound?

  • Catalyst Screening : Test palladium or copper catalysts for coupling steps to improve efficiency .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
  • Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between temperature, pH, and reagent ratios .

Q. What strategies resolve contradictions in biological activity data across assay systems?

  • Assay Validation : Cross-validate results using orthogonal methods (e.g., fluorescence-based vs. radiometric assays) .
  • Environmental Controls : Standardize assay conditions (pH 7.4, 37°C) and account for batch-to-batch variability in compound solubility .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends, using statistical tools like ANOVA or Bayesian modeling.

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

  • DFT Calculations : Model reaction pathways (e.g., nucleophilic attack at the pyridine ring) using Gaussian or ORCA software .
  • Docking Studies : Predict binding affinities to biological targets (e.g., enzymes or receptors) via AutoDock Vina .
  • PubChem Data : Leverage existing physicochemical data (logP, pKa) to infer solubility and reactivity .

Notes

  • Safety : Prioritize fume hood use and avoid aqueous waste contamination .
  • Data Reproducibility : Document batch-specific variations (e.g., salt hydrate content) in supplementary materials .
  • Ethical Compliance : Adhere to institutional guidelines for chemical disposal and animal testing (if applicable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.